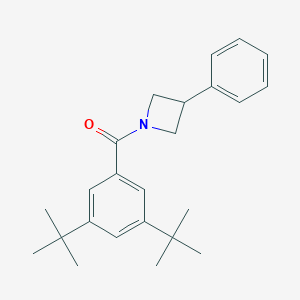
5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile, commonly known as ABT-737, is a small molecule inhibitor that selectively targets anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. ABT-737 has been extensively studied for its potential therapeutic applications in various types of cancer, including leukemia, lymphoma, and solid tumors.
Mécanisme D'action
ABT-737 selectively binds to anti-apoptotic proteins of the 5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile family, including 5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile, Bcl-xL, and Bcl-w, with high affinity. This binding disrupts the interaction between anti-apoptotic and pro-apoptotic proteins, thereby releasing pro-apoptotic proteins such as Bax and Bak. The release of these pro-apoptotic proteins triggers the intrinsic apoptotic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects
ABT-737 has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as doxorubicin and paclitaxel. ABT-737 has been shown to have minimal toxicity to normal cells, indicating its potential as a selective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
ABT-737 has several advantages as a research tool. It is a highly selective inhibitor of anti-apoptotic proteins of the 5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile family, allowing for the study of the specific role of these proteins in cancer cell survival. ABT-737 has also been shown to be effective in preclinical studies of various types of cancer, indicating its potential as a therapeutic agent.
However, there are also limitations to the use of ABT-737 in lab experiments. ABT-737 has poor solubility in aqueous solutions, which can limit its effectiveness in some experiments. Additionally, ABT-737 has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the study of ABT-737. One direction is the development of more potent and selective inhibitors of anti-apoptotic proteins of the 5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile family. Another direction is the investigation of the mechanisms of resistance to ABT-737 in cancer cells, which can inform the development of combination therapies. Finally, the clinical development of ABT-737 and its analogs as therapeutic agents for various types of cancer is an important future direction.
Méthodes De Synthèse
The synthesis of ABT-737 involves several steps, including the condensation of 2-aminothiophenol and ethyl acetoacetate to form 2-acetylthiophene, which is then reacted with hydrazine hydrate to produce 2-acetylthiophene hydrazone. The hydrazone is further reacted with 2-bromo-1,3-benzothiazole to form 1-(2-acetylthiophenyl)-3-(2-bromo-1,3-benzothiazol-yl)prop-2-en-1-one. Finally, the propenone is reacted with ammonia and potassium cyanide to produce ABT-737.
Applications De Recherche Scientifique
ABT-737 has been extensively studied for its potential therapeutic applications in various types of cancer. It has been shown to induce apoptosis in cancer cells by selectively binding to anti-apoptotic proteins of the 5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile family, thereby releasing pro-apoptotic proteins and triggering the intrinsic apoptotic pathway. ABT-737 has been shown to be effective in preclinical studies of leukemia, lymphoma, and solid tumors.
Propriétés
Formule moléculaire |
C13H11N5S |
|---|---|
Poids moléculaire |
269.33 g/mol |
Nom IUPAC |
5-amino-1-(1,3-benzothiazol-2-yl)-3-ethylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H11N5S/c1-2-9-8(7-14)12(15)18(17-9)13-16-10-5-3-4-6-11(10)19-13/h3-6H,2,15H2,1H3 |
Clé InChI |
LNPNPUZKIMBVRV-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1C#N)N)C2=NC3=CC=CC=C3S2 |
SMILES canonique |
CCC1=NN(C(=C1C#N)N)C2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1-azepanyl)phenyl]-4-bromobenzamide](/img/structure/B286561.png)
![4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B286562.png)
![3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286564.png)



![N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide](/img/structure/B286570.png)


![2-bromo-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286576.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286579.png)
![N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286582.png)
![3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide](/img/structure/B286584.png)
